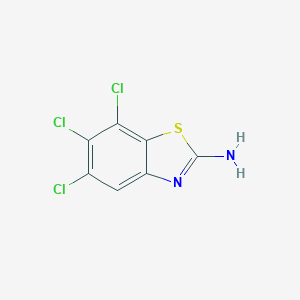
5,6,7-Trichloro-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-Trichloro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H3Cl3N2S and its molecular weight is 253.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the potential of 5,6,7-trichloro-1,3-benzothiazol-2-amine as an antimicrobial agent. Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, its derivatives have shown effectiveness against drug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Anti-tubercular Activity
Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their anti-tubercular activity. Studies demonstrate that certain derivatives possess better inhibition potency against Mycobacterium tuberculosis compared to standard drugs . The mechanism involves targeting specific proteins crucial for the survival of the bacteria, thus providing a promising avenue for developing new anti-TB drugs .
Pharmaceutical Development
The compound's structure allows it to serve as a scaffold for designing new therapeutic agents. Researchers are exploring its potential in synthesizing novel benzothiazole-based compounds that could lead to effective treatments for various diseases, including cancer and infectious diseases .
Case Study 1: Synthesis of Anti-tubercular Compounds
In a recent study by Shaikh et al., several acetamide-linked benzothiazole derivatives were synthesized using this compound as a starting material. The synthesized compounds were tested against M. tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) comparable to established anti-TB drugs .
| Compound | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| 7a | 0.25 | INH |
| 7g | 0.30 | RIF |
Case Study 2: Antibacterial Activity Assessment
A comprehensive study evaluated the antibacterial activity of derivatives of this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition significantly larger than those of conventional antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Compound Tested |
|---|---|---|
| E. coli | 22 | Compound A |
| P. aeruginosa | 21 | Compound B |
特性
CAS番号 |
16582-61-9 |
|---|---|
分子式 |
C7H3Cl3N2S |
分子量 |
253.5 g/mol |
IUPAC名 |
5,6,7-trichloro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3Cl3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12) |
InChIキー |
PZTKRJPVVXGQBP-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |
正規SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















